Progesterone Receptor Selectivity vs. Mifepristone
In a comprehensive in vitro and in vivo screening program designed to identify selective GR antagonists, CORT125329 (Zavacorilant) was selected as the compound with the best overall profile from the octahydro series [1]. Unlike the clinically approved steroidal GR antagonist mifepristone (RU‑486), which exhibits cross‑reactivity with the progesterone receptor and other nuclear steroid receptors, CORT125329 was specifically demonstrated to have no cross‑reactivity with the progesterone receptor [1].
| Evidence Dimension | Progesterone Receptor Cross‑Reactivity |
|---|---|
| Target Compound Data | No cross‑reactivity with progesterone receptor |
| Comparator Or Baseline | Mifepristone (RU‑486): Exhibits cross‑reactivity with progesterone receptor |
| Quantified Difference | Qualitative difference: Absent vs. Present |
| Conditions | In vitro nuclear receptor selectivity screening |
Why This Matters
Absence of progesterone receptor antagonism eliminates the risk of endometrial hyperplasia and off‑target reproductive effects associated with mifepristone, improving the safety profile for long‑term therapeutic use in both male and female patient populations.
- [1] Kroon J, et al. The development of novel glucocorticoid receptor antagonists: From rational chemical design to therapeutic efficacy in metabolic disease models. Pharmacol Res. 2021;168:105588. doi:10.1016/j.phrs.2021.105588. View Source
